molecular formula C20H15ClN2O4S B2399587 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-23-0

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide

Cat. No.: B2399587
CAS No.: 303988-23-0
M. Wt: 414.86
InChI Key: YRDGXNRCQGGWMM-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a nitrobenzenecarboxamide group

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-27-16-7-5-15(6-8-16)22-20(24)13-2-11-19(18(12-13)23(25)26)28-17-9-3-14(21)4-10-17/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGXNRCQGGWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)aniline. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl sulfone
  • 4-chlorothioanisole
  • 4-[(4-chlorophenyl)sulfanyl]-N,N-dimethylmethanamine

Uniqueness

4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methoxy group allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

The compound 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide , also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O3SC_{22}H_{19}ClN_{4}O_{3}S, featuring a complex arrangement that contributes to its biological efficacy. The presence of the sulfanyl group and the nitro substituent are particularly noteworthy, as they are often linked to enhanced biological activity.

1. Antibacterial Activity

Research indicates that compounds similar to 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

These findings suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are needed to confirm its efficacy in clinical settings .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in various physiological processes. Notably, it has been evaluated for its inhibitory effects on:

  • Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission.
  • Urease : An enzyme associated with the metabolism of urea.

The IC50 values for urease inhibition were reported as follows:

CompoundIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
Reference (Thiourea)21.25±0.15

These results indicate that certain derivatives of the compound may serve as effective urease inhibitors, potentially useful in treating conditions like urea cycle disorders .

3. Anticancer Potential

There is emerging evidence that compounds with similar structures have anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including those related to oxidative stress and inflammation .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds related to 4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide:

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of this class of compounds, revealing strong inhibitory effects on both AChE and urease, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .

Q & A

Q. How can researchers design SAR studies for derivatives of this compound?

  • Answer : Focus on modular substitutions:
  • Variations : Replace 4-methoxyphenyl with electron-deficient (e.g., 4-CF3) or bulky groups (e.g., naphthyl).
  • Assays : Test derivatives in parallel for solubility (PBS assay), potency (IC50 in target assays), and selectivity (kinase panel screening).
  • Data Analysis : Use principal component analysis (PCA) to correlate structural features with activity .

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